6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide
Description
6-Iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide is a synthetic derivative of the imidazo[1,2-a]pyridine scaffold, a pharmacophore known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features an iodine substituent at position 6, a trifluoromethylbenzoyl group at the hydrazide moiety, and a carbohydrazide linker. These modifications are hypothesized to enhance target binding and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3IN4O2/c17-16(18,19)10-3-1-9(2-4-10)14(25)22-23-15(26)12-8-24-7-11(20)5-6-13(24)21-12/h1-8H,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESCVHIZHMQSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CN3C=C(C=CC3=N2)I)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine core: : This can be achieved through a cyclization reaction starting from 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the iodo group: : This is often done via electrophilic iodination using iodine or an iodine reagent.
Attachment of the 4-(trifluoromethyl)benzoyl group: : This step involves an acylation reaction, typically using 4-(trifluoromethyl)benzoyl chloride in the presence of a base.
Formation of the carbohydrazide moiety: : This is achieved by reacting the intermediate with hydrazine or a hydrazine derivative.
Industrial Production Methods: Industrial production may use similar steps but optimized for scale, including:
Continuous flow reactions: : To improve yields and reduce reaction times.
Catalysis: : Utilizing catalysts to increase efficiency.
Purification processes: : Employing techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: : The iodine atom can be reduced to form a deiodinated product.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Using nucleophiles such as thiols, amines, or halides.
Oxides: or hydroxyl derivatives from oxidation.
Deiodinated compounds: from reduction.
Substituted imidazopyridine derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the creation of novel compounds.
Biology: In biological research, 6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its pharmacological potential. Studies may focus on its ability to interact with biological targets, such as enzymes or receptors, to modulate their activity.
Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: : The compound may bind to proteins, enzymes, or nucleic acids, affecting their function.
Pathways Involved: : The interaction with molecular targets can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Key Structural Features and Analogs
Electronic Effects :
- Iodine (larger atomic radius, polarizable) may enhance hydrophobic interactions compared to chlorine or bromine .
- Trifluoromethyl groups improve metabolic stability and binding affinity to hydrophobic pockets .
Pharmacological Activities
Antimicrobial Activity
Carbohydrazide derivatives with chloro and bromo substituents exhibit potent antifungal activity against Candida albicans and Trichophyton rubrum (MIC: 2–8 µg/mL), comparable to amphotericin B . The iodine analog’s activity remains untested but is hypothesized to be superior due to enhanced lipophilicity.
Anticancer Activity
N-Benzylidene derivatives (e.g., 7a-e) show antiproliferative effects on lung and pancreatic cancer cells (IC50: 5–20 µM) via receptor tyrosine kinase inhibition . The iodine substituent’s electron-withdrawing nature may further stabilize ligand-receptor interactions.
Anti-Inflammatory Activity
Analog N-(3,5-bis(trifluoromethyl)benzyl)-4-...benzamide demonstrates high anti-inflammatory activity (85% inhibition at 10 mg/kg) compared to aspirin .
ADME and Toxicity Considerations
- Solubility : Chloro and bromo derivatives show moderate aqueous solubility, while iodine’s hydrophobicity may reduce it, necessitating formulation optimization .
- Metabolism : Trifluoromethyl groups resist oxidative metabolism, prolonging half-life .
- Toxicity : Early safety studies on analogs indicate low acute toxicity (LD50 > 500 mg/kg in rodents) .
Biological Activity
The compound 6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide is a member of the imidazopyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
- Chemical Formula : C16H10F3IN4O2
- CAS Number : 860787-45-7
- Molecular Weight : 432.17 g/mol
Structure
The structure of the compound features an imidazo[1,2-a]pyridine core substituted with a trifluoromethylbenzoyl group and an iodinated position, which may influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of imidazopyridines, including those with hydrazone functionalities, exhibit significant antimicrobial properties. For example, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown effectiveness against various strains of bacteria and fungi. The most potent derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 4 µM against Mycobacterium tuberculosis .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines. Notably, derivatives were evaluated for cytotoxicity against HepG2 cells at concentrations up to 100 µM, revealing no significant cytotoxic effects . This suggests a favorable safety profile for further exploration in therapeutic contexts.
Structure-Activity Relationship (SAR)
The biological activity of imidazopyridine derivatives is often influenced by their structural features. In particular, the presence of halogen substituents (such as iodine) and electron-withdrawing groups (like trifluoromethyl) can enhance the potency of these compounds. A study highlighted that modifications at specific positions on the imidazopyridine scaffold can lead to improved antiviral and anticancer activities .
Case Study 1: Antiviral Activity
A recent study investigated the antiviral potential of various N-heterocycles, including imidazopyridines. The findings indicated that certain derivatives exhibited notable inhibitory effects on viral replication in cell cultures, with EC50 values demonstrating their potency against viral targets .
Case Study 2: Anticancer Properties
Another research effort focused on the anticancer properties of hydrazone derivatives derived from imidazopyridines. The study revealed that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific structural modifications were linked to enhanced activity against cancer cell lines .
Summary of Biological Activities
| Activity Type | Compound | MIC/EC50 Value | Notes |
|---|---|---|---|
| Antimicrobial | Hydrazone Derivative | 4 µM | Effective against M. tuberculosis |
| Cytotoxicity | Imidazopyridine Derivative | >100 µM | No significant cytotoxicity observed |
| Antiviral | Various N-Heterocycles | Varies | Notable inhibition in viral cultures |
| Anticancer | Hydrazone Derivative | Varies | Induces apoptosis in cancer cells |
Q & A
Q. What are the key synthetic strategies for preparing 6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide?
The synthesis involves multi-step reactions starting from ethyl imidazo[1,2-a]pyridine-2-carboxylate. Hydrazinolysis with hydrazine hydrate yields the carbohydrazide intermediate, which is subsequently condensed with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine). Iodination at position 6 typically employs electrophilic agents like N-iodosuccinimide under controlled conditions. Optimization parameters include reaction temperature (reflux vs. room temperature), catalyst selection (e.g., CuSO₄·5H₂O for click chemistry), and protecting group strategies to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
A combination of ¹H/¹³C NMR (to confirm proton/carbon frameworks), HRMS (for exact mass verification), and IR spectroscopy (to identify functional groups like hydrazide C=O stretches at 1650–1700 cm⁻¹) is essential. Purity assessment via HPLC (C18 columns with acetonitrile/water gradients) and X-ray crystallography (for single-crystal analysis) provides additional validation. For example, NMR signals for the imidazo[1,2-a]pyridine core typically appear at δ 7.5–9.0 ppm (¹H) and 110–150 ppm (¹³C) .
Q. What initial biological screening approaches are recommended for evaluating its bioactivity?
Begin with broad-spectrum assays such as:
- Antifungal activity : MIC determinations against Candida albicans and dermatophytes using broth microdilution .
- Antiproliferative screening : MTT assays on cancer cell lines (e.g., lung, pancreatic) with IC₅₀ calculations .
- Kinase inhibition : Fluorescence-based assays targeting receptor tyrosine kinases (e.g., c-Met) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance the compound's biological efficacy?
SAR development should focus on three regions:
- Halogen substitution (I vs. Br/Cl at position 6) to modulate electron-withdrawing effects.
- Benzoyl group modifications (e.g., CF₃ vs. OCF₃) to optimize lipophilicity.
- Hydrazide variations (alkyl/aryl substituents) to influence hydrogen bonding. Methodology :
- Parallel synthesis of derivatives followed by molecular docking against crystallized targets (e.g., CLK kinases) .
- QSAR modeling using descriptors like logP and polar surface area to predict bioavailability .
Q. How can researchers resolve contradictory cytotoxicity results across different cancer cell models?
Discrepancies require:
- Standardized assays : Replicate experiments under controlled conditions (e.g., serum concentration, cell passage number).
- Orthogonal validation : Combine MTT, ATP-based, and clonogenic assays.
- Mechanistic studies : Western blotting for apoptosis markers (e.g., cleaved caspase-3) and cell cycle analysis (propidium iodide staining).
- Pharmacokinetic profiling : Confirm intracellular compound accumulation via LC-MS .
Q. What strategies improve the metabolic stability of this compound in preclinical models?
- Liver microsome assays : Quantify parent compound depletion using LC-MS.
- In silico prediction : Tools like MetaSite identify labile metabolic sites (e.g., iodine or hydrazide groups).
- Deuterium incorporation : Stabilize vulnerable C-H bonds to slow oxidative metabolism.
- Comparative studies : Hepatocyte models vs. in vivo rodent PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
